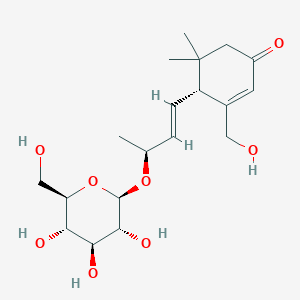
Azide-PEG4-VC-PAB-Doxorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azide-PEG4-VC-PAB-Doxorubicin is a compound that combines a cytotoxic anthracycline antibiotic, Doxorubicin, with a linker, Azide-PEG4-VC-PAB. This compound is primarily used in the preparation of antibody-drug conjugates (ADCs), which are targeted cancer therapies. The Azide group in the compound allows it to undergo click chemistry reactions, making it a versatile reagent in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azide-PEG4-VC-PAB-Doxorubicin is synthesized by linking Doxorubicin with the Azide-PEG4-VC-PAB linker. The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the Azide group reacts with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same click chemistry principles. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Azide-PEG4-VC-PAB-Doxorubicin primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules.
Common Reagents and Conditions
CuAAC Reaction: Requires copper catalysts and Alkyne-containing molecules.
SPAAC Reaction: Involves DBCO or BCN-containing molecules.
Major Products
The major products formed from these reactions are antibody-drug conjugates (ADCs), which are used in targeted cancer therapies .
Scientific Research Applications
Azide-PEG4-VC-PAB-Doxorubicin has a wide range of applications in scientific research:
Mechanism of Action
Azide-PEG4-VC-PAB-Doxorubicin exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
- Duocarmycins
- Pyrrolobenzodiazepines
- Camptothecins
- Daunorubicins/Doxorubicins
- Auristatins
- Maytansinoids
Uniqueness
Azide-PEG4-VC-PAB-Doxorubicin is unique due to its versatile Azide group, which allows it to undergo both CuAAC and SPAAC reactions. This versatility makes it a valuable reagent in the synthesis of ADCs, providing high selectivity and efficiency in targeting cancer cells .
Properties
Molecular Formula |
C57H75N9O21 |
|---|---|
Molecular Weight |
1222.3 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C57H75N9O21/c1-30(2)47(65-41(69)14-17-81-19-21-83-23-24-84-22-20-82-18-16-61-66-59)54(76)63-36(8-6-15-60-55(58)77)53(75)62-33-12-10-32(11-13-33)29-85-56(78)64-37-25-42(86-31(3)48(37)70)87-39-27-57(79,40(68)28-67)26-35-44(39)52(74)46-45(50(35)72)49(71)34-7-5-9-38(80-4)43(34)51(46)73/h5,7,9-13,30-31,36-37,39,42,47-48,67,70,72,74,79H,6,8,14-29H2,1-4H3,(H,62,75)(H,63,76)(H,64,78)(H,65,69)(H3,58,60,77)/t31-,36-,37-,39-,42-,47-,48+,57-/m0/s1 |
InChI Key |
SRKJKGKXNXYJQK-KMKKCVBPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)

